scyllo-Inositol-d6

Metabolomics Analytical Method Validation Inositol Isomer Profiling

scyllo-Inositol-d6 is the only analytically valid internal standard for isomer-specific quantification of scyllo-inositol. Substituting with non-deuterated scyllo-inositol or myo-inositol-d6 introduces chromatographic bias and violates stable isotope dilution MS best practices. Essential for matrix-effect compensated LC-MS/MS determination in plasma, urine, CSF, and tissue homogenates, particularly in Alzheimer's disease PK/PD studies. Order the perdeuterated authentic stereoisomer standard.

Molecular Formula C₆H₆D₆O₆
Molecular Weight 186.19
Cat. No. B1162886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namescyllo-Inositol-d6
SynonymsScyllitol-d6;  Cocositol-d6;  Quercinitol-d6;  1,3,5/2,4,6-Hexahydroxycyclohexane-d6;  scyllo-Cyclohexanehexol-d6;  AZD 103-d6
Molecular FormulaC₆H₆D₆O₆
Molecular Weight186.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyllo-Inositol-d6: A Stable Isotope-Labeled Internal Standard for Precision Inositol Quantification


Scyllo-Inositol-d6 (CAS 115268-26-3) is a perdeuterated (hexadeuterated) analog of the endogenous cyclitol isomer scyllo-inositol . Its core utility lies in its role as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry . In this class, the unlabeled molecule, scyllo-inositol, has been investigated preclinically and clinically as an amyloid aggregation inhibitor for neurodegenerative diseases like Alzheimer's disease [1]. The deuterated form, scyllo-Inositol-d6, is designed for analytical rather than therapeutic use, enabling accurate, matrix-effect-compensated quantification of scyllo-inositol and related inositol isomers in complex biological matrices.

Why Generic Substitution Fails: The Analytical Necessity of Isomer-Specific, Stable Isotope Labeling


Substituting scyllo-Inositol-d6 with non-deuterated scyllo-inositol or the more common myo-inositol-d6 is analytically invalid. The primary procurement requirement for scyllo-Inositol-d6 is its use as an internal standard to correct for variability in sample preparation, ionization efficiency (matrix effects), and instrument drift during LC-MS or GC-MS quantification [1]. Non-deuterated scyllo-inositol is chemically identical to the target analyte, rendering it indistinguishable and thus useless as an internal standard. Crucially, myo-inositol-d6, despite also being a hexadeuterated inositol, is a distinct stereoisomer with different chromatographic properties and biological roles [2]. An isomer-specific standard is required because validated LC-MS methods have demonstrated the ability to chromatographically resolve myo-, scyllo-, and chiro-inositol for independent quantification [3]. Using myo-inositol-d6 to quantify scyllo-inositol would introduce uncharacterized recovery and retention time differences, directly violating analytical best practices for stable isotope dilution mass spectrometry (SID-MS) and leading to inaccurate results.

Product-Specific Quantitative Evidence Guide for Scyllo-Inositol-d6


Scyllo-Inositol-d6 Enables Accurate Quantification of the Low-Abundance scyllo-Inositol Isomer in Plasma via UHPLC-MS/MS

Scyllo-Inositol-d6 serves as an essential deuterated internal standard (ISTD) to enable precise quantification of the biologically important scyllo-inositol isomer. A validated UHPLC-MS/MS method was developed to resolve and quantify scyllo-inositol from six other inositol isomers. This method, which requires scyllo-Inositol-d6 for accurate quantification, achieved high reproducibility for scyllo-inositol analysis in urine and plasma [1].

Metabolomics Analytical Method Validation Inositol Isomer Profiling

Scyllo-Inositol-d6 Facilitates Chromatographic Resolution from myo- and chiro-Inositol in Validated LC-MS Methods

Scyllo-Inositol-d6, when used as an internal standard, leverages the well-established chromatographic separation of inositol stereoisomers. A fundamental LC-MS method using a Pb²⁺ cation-exchange column demonstrated clear baseline resolution of myo-inositol (retention time ~15 min) from scyllo- and muco-inositol (co-eluting at ~12.7 min), with partial separation from chiro-inositol [1]. A more recent UHPLC-MS/MS method has since resolved all seven isomers, enabling independent quantification of scyllo-inositol [2].

Chromatography Inositol Metabolism Mass Spectrometry

Scyllo-Inositol-d6 Exhibits High Isotopic Purity for Reliable MS Quantification

The utility of a deuterated internal standard is contingent on its isotopic purity and minimal presence of the unlabeled analyte (the 'M+0' peak). Scyllo-Inositol-d6 is supplied with a specified chemical purity of ≥97% as determined by TLC . While this is a chemical purity, the high level of deuterium incorporation (hexadeuteration) ensures a sufficiently high isotopic enrichment to minimize interference with the quantification of endogenous scyllo-inositol. This is a critical differentiator from a non-deuterated analog which would be completely unusable as an internal standard for MS.

Stable Isotope Dilution Analytical Chemistry Quality Control

Scyllo-Inositol-d6 is Differentiated from myo-Inositol-d6 by Its Distinct Biological Relevance in Neurodegenerative Disease Research

While myo-inositol-d6 is the most common isotopically labeled internal standard for metabolomics and cell signaling studies, scyllo-Inositol-d6 is uniquely required for studies investigating the therapeutic mechanism of scyllo-inositol. Unlabeled scyllo-inositol (ELND005) has been evaluated in a Phase 2 clinical trial (NCT00568776) for Alzheimer's disease, where it showed a trend toward reduced brain ventricular volume in a subset of mild AD patients, with a significant reduction in cerebrospinal fluid amyloid-beta (Aβ42) at a 250 mg BID dose [1].

Neuroscience Alzheimer's Disease Amyloid Inhibition

Optimal Research and Industrial Application Scenarios for Scyllo-Inositol-d6


Accurate Quantification of Endogenous scyllo-Inositol in Metabolomics and Biomarker Studies

The validated UHPLC-MS/MS method using scyllo-Inositol-d6 as an internal standard demonstrates its precise quantification in human plasma and urine [1]. This application is critical for studies exploring scyllo-inositol as a potential biomarker, such as in pregnancy or neurological disorders.

Pharmacokinetic (PK) and Bioavailability Studies of scyllo-Inositol (ELND005)

Given the clinical investigation of scyllo-inositol for Alzheimer's disease [2], the deuterated analog scyllo-Inositol-d6 is the mandatory internal standard for any analytical method supporting preclinical or clinical pharmacokinetic studies, ensuring accurate measurement of drug concentration in plasma, CSF, or brain tissue.

Investigation of Inositol Isomer Metabolism and Interconversion

Recent LC-MS methods have revealed that mammalian cells can synthesize and import scyllo-inositol, distinguishing its metabolism from myo- and chiro-inositol [3]. Scyllo-Inositol-d6 is an essential tool for tracing these isomer-specific metabolic pathways and quantifying the distinct roles of scyllo-inositol in cellular physiology.

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